molecular formula C7H7F3N2 B572322 N-Methyl-6-(trifluoromethyl)pyridin-2-amine CAS No. 1242339-20-3

N-Methyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B572322
CAS No.: 1242339-20-3
M. Wt: 176.142
InChI Key: FOAUSALTDRHMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.142. The purity is usually 95%.
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Scientific Research Applications

Complex Formation with Metal Ions

Pyridine derivatives, including structures similar to N-Methyl-6-(trifluoromethyl)pyridin-2-amine, have been studied for their ability to form complexes with various metal ions. The thermodynamics of metal complex formation with derivatives like bis(2-pyridylmethyl)-amine and tris(2-pyridylmethyl)-amine have shown that these compounds can effectively bind with metal ions such as Mn2+, Fe2+, Co2+, Ni2+, and others. The stability constants of these complexes often resemble those of analogous aliphatic amines despite the lower basicities of the pyridine derivatives, indicating their potential in metal ion coordination and complexation applications (Anderegg et al., 1977).

Oxyfunctionalization in Chemical Industry

Pyridinols and pyridinamines, which can be derived from pyridine derivatives like this compound, serve as important intermediates in the chemical industry. They are sought after as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The use of enzymes or whole cells for the regioselective oxyfunctionalization of pyridine derivatives is a promising method for preparing various hydroxylated pyridines, including pyridin-5-ols and pyridin-N-oxides, which have wide applications in chemical synthesis and pharmaceuticals (Stankevičiūtė et al., 2016).

Herbicide Development

Research has identified derivatives of pyridine, such as 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, as effective inhibitors of cellulose biosynthesis (CB) in plants, classifying them as potential herbicides. Upon exposure to UV-B light in the presence of oxygen, these compounds undergo oxidative photocyclization to form new classes of herbicidal pyrrolodipyridines that inhibit phytoene desaturase, an enzyme crucial for plant growth. This dual mechanism of action underscores the potential of such compounds in the development of herbicides with novel modes of action (Wakeham et al., 2021).

Anticancer Agent Synthesis

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers, at micromolar concentrations. Such findings highlight the potential of this compound derivatives in the synthesis of anticancer agents and their application in cancer treatment (Chavva et al., 2013).

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAUSALTDRHMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679277
Record name N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-20-3
Record name N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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